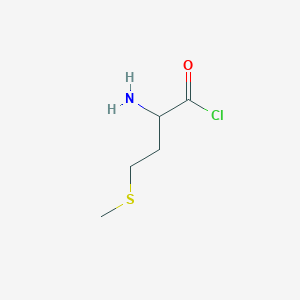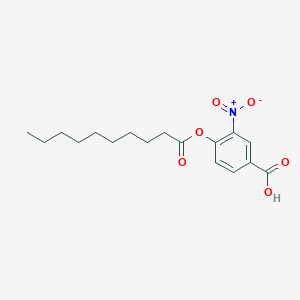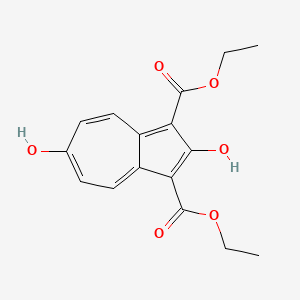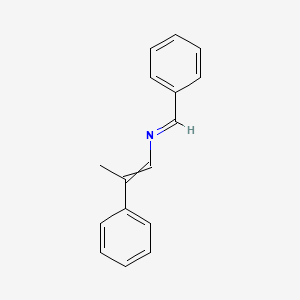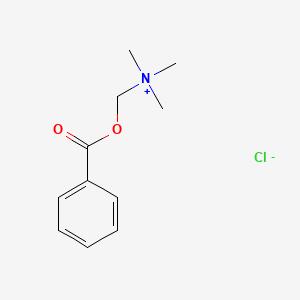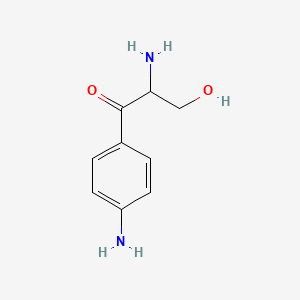![molecular formula C10H12ClNO2 B14490599 2-[2-(Chloromethyl)phenoxy]propanamide CAS No. 65852-92-8](/img/structure/B14490599.png)
2-[2-(Chloromethyl)phenoxy]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Chloromethyl)phenoxy]propanamide is an organic compound belonging to the class of amides It features a chloromethyl group attached to a phenoxy ring, which is further connected to a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)phenoxy]propanamide typically involves the reaction of 2-(chloromethyl)phenol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Chloromethyl)phenoxy]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized phenoxy derivatives.
Reduction Products: Reduced phenoxy derivatives.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-[2-(Chloromethyl)phenoxy]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Chloromethyl)phenoxy]propanamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The phenoxy ring may also interact with various receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)phenol: A precursor in the synthesis of 2-[2-(Chloromethyl)phenoxy]propanamide.
Propanamide: A simpler amide with similar structural features.
2-(4-Chloro-2-methylphenoxy)propanoic acid: A related compound with a similar phenoxy structure.
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and a phenoxy ring, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
65852-92-8 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-[2-(chloromethyl)phenoxy]propanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3,(H2,12,13) |
Clé InChI |
WDYSFHZUZXZFPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)OC1=CC=CC=C1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



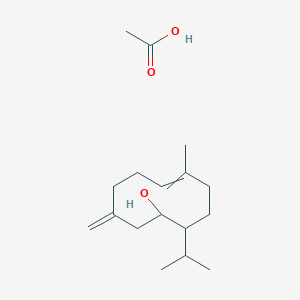

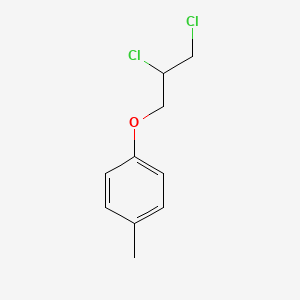
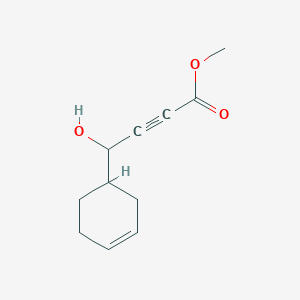
methanone](/img/structure/B14490544.png)
